molecular formula C8H10OS2 B14188940 1,3-Dithiolane, 2-(5-methyl-2-furanyl)- CAS No. 850894-71-2

1,3-Dithiolane, 2-(5-methyl-2-furanyl)-

Cat. No.: B14188940
CAS No.: 850894-71-2
M. Wt: 186.3 g/mol
InChI Key: CJZJVSWEISRWTJ-UHFFFAOYSA-N
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Description

1,3-Dithiolane, 2-(5-methyl-2-furanyl)-, is a sulfur-containing heterocyclic compound characterized by a five-membered 1,3-dithiolane ring substituted with a 5-methyl-2-furanyl group. This compound is synthesized via thioacetalization, a reaction between 5-methyl-2-furyl aldehyde derivatives and 1,2-ethanedithiol under acidic or neutral conditions . The 1,3-dithiolane moiety is widely employed as a protecting group for carbonyl compounds due to its stability under diverse reaction conditions (e.g., basic or reducing environments), enabling selective deprotection in multi-step organic syntheses . The furanyl substituent introduces unique electronic and steric properties, making this compound distinct in reactivity and applications compared to other dithiolane derivatives.

Properties

CAS No.

850894-71-2

Molecular Formula

C8H10OS2

Molecular Weight

186.3 g/mol

IUPAC Name

2-(1,3-dithiolan-2-yl)-5-methylfuran

InChI

InChI=1S/C8H10OS2/c1-6-2-3-7(9-6)8-10-4-5-11-8/h2-3,8H,4-5H2,1H3

InChI Key

CJZJVSWEISRWTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2SCCS2

Origin of Product

United States

Scientific Research Applications

Chemistry: 1,3-Dithiolanes are used as protective groups for carbonyl compounds in organic synthesis. They can be easily introduced and removed under mild conditions, making them valuable tools in multi-step synthetic processes .

Biology and Medicine: Their ability to form stable complexes with metal ions also makes them useful in biochemical studies .

Industry: In the industrial sector, 1,3-dithiolanes are used in the production of polymers and materials with unique properties. Their dynamic covalent nature allows for the design of self-healing materials and stimuli-responsive systems .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their substituents:

Compound Substituent on Dithiolane Ring Key Feature
1,3-Dithiolane, 2-(5-methyl-2-furanyl)- 5-Methyl-2-furanyl Electron-rich furan enhances π-conjugation and metal-binding potential .
2-(1-Methylpropenyl)-1,3-dithiolane 1-Methylpropenyl Alkyl substituent increases hydrophobicity; used in polymerizable esters .
2-(3,4,5-Trimethoxyphenyl)-1,3-dithiolane 3,4,5-Trimethoxyphenyl Aromatic group improves thermal stability; potential pharmacological activity .
Benzofuran-linked dithiolane derivatives 3-Methylsulfanyl-benzofuran Sulfur and aromatic systems enable intermolecular interactions (e.g., hydrogen bonding) .

Key Insight : The 5-methyl-2-furanyl group in the target compound provides a balance of electron density and steric bulk, distinguishing it from purely alkyl or aryl-substituted analogs. This structural feature may enhance its utility in catalysis or materials science .

Physical and Chemical Properties

Property 1,3-Dithiolane, 2-(5-methyl-2-furanyl)- 2-(1-Methylpropenyl)-1,3-dithiolane Benzofuran Derivatives
Solubility Moderate in polar solvents Low (hydrophobic alkyl chain) Low (aromatic systems)
Thermal Stability High (decomposes >200°C) Moderate High
Cleavage Reactivity Acid-sensitive Base-sensitive Redox-active

Key Insight : The target compound’s acid-labile dithiolane ring allows selective deprotection, contrasting with base-sensitive or redox-active analogs .

Reactivity in Organic Transformations

  • Deprotection : Cleavage of the dithiolane ring in the target compound occurs under acidic conditions (e.g., Hg(II) or Ag(I) salts), regenerating the carbonyl group .
  • Comparative Example: 3-Amino-4-nitrothiophenes derived from dithiolanes undergo base-induced ring-opening followed by cyclization, highlighting substituent-dependent reaction pathways .

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